Cas no 86749-51-1 (Gossypetin 3-methyl ether)

Gossypetin 3-methyl ether 化学的及び物理的性質
名前と識別子
-
- Gossypetin 3-methylether
- Gossypetin 3-methyl ether
- NSC618929
- LMPK12113232
- NCI60_005665
- 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxy-chromen-4-one
- 2-(3,4-Dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxy-4H-chromen-4-one
- 2-(3,4-Dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxy-4H-1-benzopyran-4-one (ACI)
- NSC 618929
- AKOS040734199
- 86749-51-1
- UNII-HR3R23F5MD
- 2-(3,4-Dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxy-4H-1-benzopyran-4-one
- CHEMBL1986223
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxy-
- HR3R23F5MD
- CHEBI:193206
- 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxychromen-4-one
- NSC-618929
- 3',4',5,7,8-Pentahydroxy 3-methoxyflavone
-
- インチ: 1S/C16H12O8/c1-23-16-13(22)11-9(19)5-10(20)12(21)15(11)24-14(16)6-2-3-7(17)8(18)4-6/h2-5,17-21H,1H3
- InChIKey: WLHKPDQFOBROCS-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C=CC(=C(C=2)O)O)=C(C(C2C(=CC(=C(C1=2)O)O)O)=O)OC
計算された属性
- せいみつぶんしりょう: 332.05321734g/mol
- どういたいしつりょう: 332.05321734g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 137
- 疎水性パラメータ計算基準値(XlogP): 2.1
Gossypetin 3-methyl ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
PhytoLab | 82554-500mg |
Gossypetin 3-methylether |
86749-51-1 | ≥ 90.0 % | 500mg |
€9280 | 2023-10-25 | |
PhytoLab | 82554-250mg |
Gossypetin 3-methylether |
86749-51-1 | ≥ 90.0 % | 250mg |
€4930 | 2023-10-25 | |
PhytoLab | 82554-1000mg |
Gossypetin 3-methylether |
86749-51-1 | ≥ 90.0 % | 1000mg |
€17400 | 2023-10-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82554-10MG |
Gossypetin 3-methyl ether |
86749-51-1 | 10mg |
¥4856.86 | 2025-01-16 | ||
PhytoLab | 82554-50mg |
Gossypetin 3-methylether |
86749-51-1 | ≥ 90.0 % | 50mg |
€1044 | 2023-10-25 |
Gossypetin 3-methyl ether 関連文献
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Gossypetin 3-methyl etherに関する追加情報
Exploring the Properties and Applications of Gossypetin 3-methyl ether (CAS No. 86749-51-1)
Gossypetin 3-methyl ether (CAS No. 86749-51-1) is a naturally occurring flavonoid derivative that has garnered significant attention in recent years due to its potential health benefits and applications in nutraceuticals, cosmetics, and pharmaceutical research. This compound, classified as a methylated flavonoid, is structurally related to gossypetin, a well-studied antioxidant found in plants like hibiscus and cotton. The methylation at the 3-position enhances its bioavailability and stability, making it a promising candidate for various industrial and scientific uses.
In the context of modern health trends, Gossypetin 3-methyl ether aligns with the growing demand for plant-derived bioactive compounds. Consumers and researchers alike are increasingly searching for terms like "natural antioxidants," "skin-protective flavonoids," and "anti-aging phytochemicals," all of which are relevant to this compound. Its potential to scavenge free radicals and modulate oxidative stress pathways has positioned it as a subject of interest in cosmeceutical formulations and functional foods.
From a biochemical perspective, Gossypetin 3-methyl ether exhibits a unique mechanism of action. Studies suggest it may interact with cellular signaling pathways such as Nrf2/ARE, which regulates antioxidant response elements. This property has led to investigations into its role in mitigating UV-induced skin damage—a hot topic in dermatological research. Furthermore, its lipophilic nature (enhanced by methylation) improves penetration through biological membranes, a critical factor for topical applications.
The compound's CAS registry number 86749-51-1 serves as a unique identifier in chemical databases, ensuring accurate tracking in global supply chains. Manufacturers and suppliers often highlight this number alongside synonyms like "3-O-methylgossypetin" or "gossypetin 3-O-methyl ether" to address varied search queries. Analytical techniques such as HPLC-MS and NMR spectroscopy are typically employed to verify the purity of this specialty chemical, which is commercially available in powder or crystalline form.
Emerging applications of Gossypetin 3-methyl ether extend to the nutraceutical sector, where it's being explored as an ingredient in cognitive health supplements. Preliminary research indicates potential neuroprotective effects through modulation of inflammatory cytokines, aligning with the booming market for brain-boosting botanicals. This intersects with popular search trends like "natural nootropics" and "flavonoids for memory," making it a timely subject for scientific and commercial exploration.
Quality control standards for CAS No. 86749-51-1 typically require ≥95% purity, with residual solvents and heavy metals strictly controlled. The compound's stability profile suggests compatibility with various delivery systems, from lipid nanoparticles to cyclodextrin complexes—technologies frequently searched in relation to bioavailability enhancement. Such formulation strategies are particularly relevant given current consumer preferences for high-efficacy natural ingredients in personal care products.
Environmental considerations also play a role in the discourse around Gossypetin 3-methyl ether. As a plant-derived specialty chemical, its production often involves sustainable extraction methods, responding to the increasing search volume for "green chemistry approaches" and "eco-friendly bioactive compounds." This positions the molecule favorably in markets prioritizing clean-label ingredients and carbon-neutral manufacturing processes.
Future research directions for 86749-51-1 may explore its synergistic effects with other polyphenols, a trending topic in phytochemical research. The combination of methylated flavonoids with compounds like curcuminoids or catechins could unlock novel therapeutic applications, particularly in metabolic health—another high-interest area in nutritional science. Such investigations would build upon existing knowledge while addressing contemporary health concerns like oxidative stress-related disorders.
In summary, Gossypetin 3-methyl ether represents an intriguing intersection of traditional phytochemistry and modern application science. Its CAS No. 86749-51-1 serves as a passport in global commerce, while its biological properties respond to current demands for multifunctional natural compounds. As research continues to unravel its full potential, this methylated flavonoid is poised to gain further prominence in health-focused industries, answering the call for evidence-based botanicals with measurable benefits.
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